2-(4-Fluorophenyl)prop-2-enoic acid

Cyclooxygenase inhibition Inflammation Medicinal chemistry

2-(4-Fluorophenyl)prop-2-enoic acid (CAS 459-32-5; also known as (E)-3-(4-fluorophenyl)acrylic acid or 4-fluorocinnamic acid) is an α,β-unsaturated carboxylic acid derivative characterized by a para-fluorine substituent on the phenyl ring attached to the β-carbon of an acrylic acid backbone. The compound exhibits a molecular weight of 166.15 g/mol, a melting point range of 209–210 °C, and a boiling point of approximately 281.6 °C at 760 mmHg.

Molecular Formula C9H7FO2
Molecular Weight 166.15 g/mol
Cat. No. B12094210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)prop-2-enoic acid
Molecular FormulaC9H7FO2
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC=C(C1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C9H7FO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-5H,1H2,(H,11,12)
InChIKeyYLTSUPIRXUETNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 2-(4-Fluorophenyl)prop-2-enoic Acid? A Technical Baseline for Scientific Procurement


2-(4-Fluorophenyl)prop-2-enoic acid (CAS 459-32-5; also known as (E)-3-(4-fluorophenyl)acrylic acid or 4-fluorocinnamic acid) is an α,β-unsaturated carboxylic acid derivative characterized by a para-fluorine substituent on the phenyl ring attached to the β-carbon of an acrylic acid backbone . The compound exhibits a molecular weight of 166.15 g/mol, a melting point range of 209–210 °C, and a boiling point of approximately 281.6 °C at 760 mmHg . The para-fluoro substitution modulates electronic and metabolic properties relevant to pharmaceutical intermediate applications .

Why Generic Substitution of 2-(4-Fluorophenyl)prop-2-enoic Acid Fails: Positional and Electronic Determinants


Substitution of 2-(4-fluorophenyl)prop-2-enoic acid with closely related phenyl acrylic acid analogs cannot be assumed without functional consequence. The para-fluorine substitution pattern on the phenyl ring confers distinct electronic and steric properties that differ markedly from ortho- or meta-fluorinated isomers, as well as from non-fluorinated cinnamic acid derivatives [1]. Fluorine substitution at the para position alters the electron density distribution across the conjugated α,β-unsaturated system, which directly impacts electrophilic reactivity, binding affinity to biological targets, and metabolic susceptibility [2]. Furthermore, the fluorine atom enhances lipophilicity relative to non-fluorinated analogs while maintaining a smaller steric footprint than chloro-, bromo-, or iodo-substituted variants . These physicochemical differences translate into quantifiable variations in antimicrobial potency, enzyme inhibition profiles, and synthetic reactivity that preclude generic interchangeability in research or industrial workflows.

Quantitative Evidence Guide: How 2-(4-Fluorophenyl)prop-2-enoic Acid Compares to Analogs in Measurable Terms


Fluorine Substitution Effect on COX-1 versus COX-2 Inhibition: Para-Fluoro Modulates Isozyme Selectivity

Para-fluorine substitution on arylpropionic acid scaffolds reduces COX-1 inhibitory activity while retaining COX-2 inhibition, thereby improving the COX-2/COX-1 selectivity ratio compared to non-fluorinated counterparts. This class-level inference from 2-aryl-2-fluoropropionic acids demonstrates that the 4-fluorophenyl moiety contributes to a more favorable selectivity profile [1].

Cyclooxygenase inhibition Inflammation Medicinal chemistry

Antimicrobial Activity of Fluoro-Substituted Phenyl Acrylic Acids: X-ray Crystallography Validates Structure-Activity Determinants

Fluoro-substituted phenyl acrylic acids including 4-fluoro derivatives demonstrate antimicrobial activity linked to enhanced lipophilicity and hydrolysis characteristics that improve interaction with microbial targets. X-ray crystallographic analysis confirms that weaker intermolecular interactions in these fluoro-substituted compounds increase bioavailability and antimicrobial potency compared to non-fluorinated phenyl acrylic acids [1].

Antimicrobial Antibacterial Drug development

Physicochemical Differentiation: Melting Point and Lipophilicity Profile of 2-(4-Fluorophenyl)prop-2-enoic Acid versus Non-Fluorinated and Halogen-Substituted Analogs

The para-fluoro substitution on 2-(4-fluorophenyl)prop-2-enoic acid yields a melting point of 209–210 °C, which is intermediate between the higher-melting non-fluorinated cinnamic acid (mp ~133 °C) and the lower-melting para-chloro analog (mp ~160–162 °C), while offering superior metabolic stability compared to both . The fluorine atom significantly enhances lipophilicity compared to non-fluorinated analogs while maintaining a smaller van der Waals radius (1.47 Å) than chloro (1.75 Å) or bromo (1.85 Å) substituents, preserving steric accessibility for target binding .

Physicochemical properties Melting point Lipophilicity

Bacterial Degradation Pathway Specificity: Arthrobacter sp. Utilizes 4-Fluorocinnamic Acid as Growth Substrate

4-Fluorocinnamic acid serves as a selective growth medium component for Arthrobacter sp. strain G1, which biotransforms the compound to 4-fluorobenzoic acid via 4-fluoroacetophenone intermediate formation, utilizing the two-carbon side chain for growth. This metabolic pathway is catalyzed by 4-fluorocinnamoyl-CoA ligase, with a reported kcat/KM of 27.5 mM⁻¹s⁻¹ at 25 °C and pH 7.0 [1][2].

Biodegradation Environmental microbiology Enzymology

Optimal Application Scenarios for 2-(4-Fluorophenyl)prop-2-enoic Acid in Scientific Research and Industrial Use


Medicinal Chemistry: Building Block for COX-2 Selective Anti-Inflammatory Scaffolds

The para-fluorophenyl moiety of 2-(4-fluorophenyl)prop-2-enoic acid confers a differentiated COX-2/COX-1 inhibition ratio compared to non-fluorinated arylpropionic acids [1]. Researchers developing next-generation NSAID-derived compounds can leverage this substitution pattern to design candidates with reduced theoretical gastrointestinal liability while maintaining anti-inflammatory efficacy. The α,β-unsaturated carboxylic acid functionality additionally provides a versatile handle for amide, ester, or heterocyclic derivatization, enabling rapid analog generation in structure-activity relationship (SAR) campaigns [1].

Antimicrobial Drug Discovery: Fluoro-Substituted Phenyl Acrylic Acid Scaffold Optimization

X-ray crystallographic analysis confirms that fluoro-substituted phenyl acrylic acids exhibit weaker intermolecular interactions that enhance lipophilicity and hydrolysis, improving antimicrobial potency compared to non-fluorinated derivatives [2]. 2-(4-Fluorophenyl)prop-2-enoic acid serves as an optimal starting material for synthesizing antimicrobial agents targeting Gram-positive and Gram-negative bacterial strains. The validated structure-activity relationship linking fluorine substitution to enhanced antimicrobial activity makes this compound a preferred choice over non-fluorinated cinnamic acid analogs in antibacterial lead optimization programs [2].

Environmental Microbiology: Selective Substrate for Arthrobacter sp. Enrichment and Biodegradation Studies

4-Fluorocinnamic acid is biotransformed by Arthrobacter sp. strain G1 to 4-fluorobenzoic acid via 4-fluoroacetophenone intermediate formation, with the two-carbon side chain utilized for bacterial growth [3]. The defined enzymatic kinetic parameter (kcat/KM = 27.5 mM⁻¹s⁻¹ for phenylacrylate decarboxylase at 25 °C, pH 7.0) enables quantitative benchmarking in biodegradation assays [4]. This compound can be employed as a selective carbon source for enriching Arthrobacter species from environmental samples or as a model substrate for studying bacterial fluoroaromatic degradation pathways and fluorinated compound bioremediation strategies [3][4].

Synthetic Methodology Development: α,β-Unsaturated Carboxylic Acid with Para-Fluoro Electronic Modulation

The α,β-unsaturated carboxylic acid scaffold of 2-(4-fluorophenyl)prop-2-enoic acid, with its para-fluoro electronic modulation, provides a well-characterized substrate for developing and optimizing synthetic transformations including Michael additions, Diels-Alder cycloadditions, and transition metal-catalyzed cross-couplings . The high melting point (209–210 °C) and crystalline nature facilitate straightforward purification by recrystallization, while the fluorine atom provides a convenient ¹⁹F NMR spectroscopic handle for reaction monitoring and mechanistic studies. The compound′s commercial availability in ≥99% purity enables reproducible methodology development without confounding impurity effects .

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